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Introduction: The Power of Controlled Oxygen
Transfer
The stereoselective introduction of an oxygen atom is a cornerstone transformation in modern

organic synthesis, pivotal to the creation of complex chiral molecules such as pharmaceuticals,

agrochemicals, and natural products. Among the arsenal of reagents developed for this

purpose, chiral N-sulfonyloxaziridines have emerged as exceptionally reliable and versatile

electrophilic oxygen transfer agents.[1][2][3] First pioneered and extensively developed by

Franklin A. Davis, these three-membered heterocyclic compounds, often called "Davis

reagents," are stable, aprotic, and neutral oxidizing agents capable of hydroxylating

nucleophiles with a high degree of regio- and stereocontrol.[2][3][4]

The reactivity of oxaziridines stems from the strained three-membered ring and the weak N-O

bond. The presence of a strong electron-withdrawing sulfonyl group on the nitrogen atom

enhances the electrophilicity of the oxygen, facilitating its transfer to a wide range of

nucleophiles, including enolates, sulfides, and selenides.[2][5][6] This guide provides an in-

depth exploration of the application of chiral N-sulfonyloxaziridines in two key asymmetric

transformations: the α-hydroxylation of carbonyl compounds and the oxidation of sulfides to

chiral sulfoxides. It offers detailed, field-proven protocols designed to be self-validating
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systems, from reagent preparation to product analysis, ensuring reproducibility and optimal

results.

Core Principles and Mechanism
The fundamental reaction involves the nucleophilic attack of a substrate on the electrophilic

oxygen atom of the oxaziridine ring. This proceeds via an SN2-type mechanism.[2][3][7][8] The

stereochemical outcome of the reaction is dictated by the chiral environment of the oxaziridine,

with camphor-derived reagents being particularly effective due to their rigid bicyclic structure,

which effectively shields one face of the molecule.

The general mechanism for the oxidation of an enolate is depicted below. The reaction begins

with the deprotonation of a carbonyl compound to form a nucleophilic enolate. This enolate

then attacks the electrophilic oxygen of the chiral oxaziridine. The resulting intermediate

collapses, transferring the oxygen atom and releasing the corresponding N-sulfonylimine as a

byproduct.[2][3][7]

Caption: General mechanism of enolate hydroxylation.

Preparation of Chiral N-Sulfonyloxaziridine
Reagents
The success of these asymmetric oxidations hinges on the availability of enantiomerically pure

oxaziridine reagents. The most widely used are derived from (+)-camphorsulfonic acid. The

procedure provided by Organic Syntheses is a reliable and scalable method.[9]

Protocol 1: Synthesis of (+)-(2R,8aS)-10-
(Camphorylsulfonyl)oxaziridine[9]
This four-step synthesis starts from commercially available (1S)-(+)-10-camphorsulfonic acid

and provides the reagent in high overall yield.

Step A: (+)-(1S)-10-Camphorsulfonyl Chloride

In a well-ventilated fume hood, combine (1S)-(+)-10-camphorsulfonic acid (100 g, 0.43 mol)

and thionyl chloride (154 mL, 2.15 mol) in a 1-L round-bottomed flask equipped with a reflux
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condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂).

Heat the mixture at reflux for 4 hours. The solid will gradually dissolve.

Allow the reaction mixture to cool to room temperature, then pour it slowly into 500 mL of ice-

water with vigorous stirring.

Collect the precipitated white solid by vacuum filtration, wash with cold water until the filtrate

is neutral, and air-dry to yield crude camphorsulfonyl chloride.

Step B: (+)-(1S)-10-Camphorsulfonamide

Dissolve the crude camphorsulfonyl chloride in 500 mL of chloroform.

In a separate flask, cool 1.6 L of reagent-grade ammonium hydroxide solution to 0°C in an

ice bath.

Add the chloroform solution of the sulfonyl chloride dropwise to the cold ammonium

hydroxide solution with vigorous mechanical stirring over 1 hour.

Continue stirring for an additional 2 hours at 0°C.

Separate the chloroform layer, and extract the aqueous layer with chloroform (2 x 100 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the

solvent under reduced pressure to give the crude sulfonamide.

Step C: (-)-(Camphorylsulfonyl)imine

Combine the crude (+)-(1S)-camphorsulfonamide (41.5 g), 5 g of Amberlyst 15 ion-exchange

resin, and 500 mL of toluene in a 1-L round-bottomed flask equipped with a Dean-Stark trap.

Heat the mixture at reflux for 4 hours, collecting the water that forms.

Cool the mixture, filter off the resin, and wash the resin with toluene.

Remove the toluene from the filtrate under reduced pressure. Recrystallize the resulting solid

from absolute ethanol (approx. 750 mL) to give the pure imine as white crystals.
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Step D: (+)-(2R, 8aS)-10-Camphorylsulfonyloxaziridine

In a 5-L Morton flask equipped with a powerful mechanical stirrer, dissolve the (-)-

(camphorylsulfonyl)imine (30 g, 0.14 mol) in 1 L of chloroform.

Add a solution of potassium carbonate (194 g, 1.4 mol) in 1.4 L of water.

Cool the vigorously stirred biphasic mixture to 0°C in an ice-salt bath.

In a separate beaker, prepare a solution of m-chloroperoxybenzoic acid (m-CPBA, 80-85%,

100 g, approx. 0.48 mol) in 1 L of chloroform.

Add the m-CPBA solution to the reaction mixture over 2-3 hours, maintaining the

temperature between 0 and 5°C.

Monitor the reaction by TLC (e.g., 3:1 hexanes:ethyl acetate). The imine is less polar than

the oxaziridine product.

After the reaction is complete (typically 4-6 hours), separate the layers. Extract the aqueous

layer with chloroform (2 x 200 mL).

Combine the organic layers and wash with a 10% sodium sulfite solution (until a starch-

iodide paper test is negative), then with saturated sodium bicarbonate solution, and finally

with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure.

Recrystallize the crude product from chloroform-hexane to afford pure (+)-

(camphorylsulfonyl)oxaziridine as white crystals.

Application 1: Asymmetric α-Hydroxylation of
Ketone Enolates
The asymmetric hydroxylation of prochiral enolates is a powerful method for creating chiral α-

hydroxy carbonyl compounds, which are valuable building blocks in synthesis.[10][11][12] The
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stereoselectivity is highly dependent on the enolate geometry and the structure of the

oxaziridine.[10]

Caption: Workflow for asymmetric α-hydroxylation.

Protocol 2: General Procedure for Asymmetric α-
Hydroxylation of a Ketone
This protocol is a representative procedure adapted from the work of Davis and coworkers.[13]

Materials:

Ketone (1.0 mmol, 1.0 equiv)

Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

Base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide

(KHMDS), 1.1 mmol, 1.1 equiv) as a solution in THF or solid.

(+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine (1.2 mmol, 1.2 equiv)

Anhydrous argon or nitrogen atmosphere

Procedure:

Setup: Assemble a flame-dried, three-necked round-bottomed flask equipped with a

magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

Enolate Formation: Dissolve the ketone (1.0 mmol) in anhydrous THF (10 mL) and cool the

solution to -78 °C using a dry ice/acetone bath.

Add the base (1.1 equiv) dropwise via syringe over 10 minutes. Stir the resulting mixture at

-78 °C for 1 hour to ensure complete enolate formation.

Oxidation: Dissolve the (+)-(camphorylsulfonyl)oxaziridine (1.2 equiv) in a minimal amount of

anhydrous THF (approx. 3-5 mL) in a separate flame-dried flask under inert atmosphere.

Transfer this solution via cannula into the enolate solution at -78 °C.
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Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be

monitored by thin-layer chromatography (TLC).[14][15] To take a sample, withdraw a small

aliquot via syringe and immediately quench it into a vial containing a few drops of saturated

aqueous NH₄Cl solution and ethyl acetate. Spot the organic layer on a TLC plate. The α-

hydroxy ketone product is typically more polar than the starting ketone.

Workup: Once the starting material is consumed (typically 1-4 hours), quench the reaction at

-78 °C by adding 10 mL of saturated aqueous ammonium chloride solution.

Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel

and add 20 mL of ethyl acetate.

Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL). The aqueous layers

can be back-extracted with ethyl acetate to recover any dissolved product.

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product, which contains the N-

sulfonylimine byproduct, is purified by flash column chromatography on silica gel (typical

eluents are mixtures of hexanes and ethyl acetate).

Analysis: Characterize the purified α-hydroxy ketone by ¹H NMR, ¹³C NMR, and mass

spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization

with a chiral agent (e.g., Mosher's acid) followed by NMR analysis.

Performance Data for α-Hydroxylation
The efficacy of camphor-derived oxaziridines is demonstrated across a range of ketone

substrates.
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Substrate
(Ketone)

Base Temp (°C) Yield (%) ee (%) Reference

2-Methyl-1-

tetralone
KHMDS -78 85 95 [13]

2-Propyl-1-

indanone
NaHMDS -78 88 96 [13]

1-Indanone KHMDS -78 75 70 [13]

Propiopheno

ne
KHMDS -78 82 84 [13]

Deoxybenzoi

n
KHMDS -78 90 >95 [10]

Application 2: Asymmetric Oxidation of Sulfides to
Sulfoxides
Chiral sulfoxides are valuable intermediates and auxiliaries in asymmetric synthesis.[16][17]

The oxidation of prochiral sulfides using chiral N-sulfonyloxaziridines provides a direct and

highly efficient route to enantiomerically enriched sulfoxides, often with excellent levels of

stereocontrol and without over-oxidation to the sulfone.[1][5][18]

Protocol 3: General Procedure for Asymmetric Sulfide
Oxidation[19]
Materials:

Sulfide (1.0 mmol, 1.0 equiv)

Solvent (e.g., Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), 10 mL)

Chiral N-sulfonyloxaziridine (e.g., (+)-N-(Phenylsulfonyl)-(3,3-dichlorocamphoryl)oxaziridine,

1.1 equiv)

Procedure:
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Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve the sulfide (1.0

mmol) in the chosen solvent (10 mL) at room temperature.

Oxidation: Add the chiral N-sulfonyloxaziridine (1.1 equiv) in one portion.

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically

fast (minutes to a few hours). Monitor the consumption of the starting material by TLC.[14]

[19] The sulfoxide product is significantly more polar than the starting sulfide.

Workup: Once the reaction is complete, remove the solvent under reduced pressure.

Purification: The crude residue can be directly purified by flash column chromatography on

silica gel. The N-sulfonylimine byproduct is typically less polar than the desired sulfoxide.

Analysis: Characterize the purified sulfoxide by NMR and determine the enantiomeric excess

by chiral HPLC analysis.

Performance Data for Asymmetric Sulfoxidation
Different chiral oxaziridines exhibit varying degrees of efficacy depending on the sulfide

substrate.
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Substrate
(Sulfide)

Oxaziridine
Reagent

Yield (%) ee (%) Reference

Methyl p-tolyl

sulfide

(+)-

(Camphorylsulfo

nyl)oxaziridine

95 96 [18]

Thioanisole

(-)-

(Camphorylsulfo

nyl)oxaziridine

92 91 [18]

Benzyl phenyl

sulfide

(+)-N-

(Phenylsulfonyl)-

(3,3-

dichlorocamphor

yl)oxaziridine

88 >99 [18]

Ethyl phenyl

sulfide

(S)-(-)-N-(p-

Toluenesulfonyl)

pinenyloxaziridin

e

85 94 [18]

Catalytic vs. Stoichiometric Approaches
While the protocols described above utilize stoichiometric amounts of the chiral oxaziridine,

significant progress has been made in developing catalytic versions. These systems typically

involve the in situ generation of the chiral oxaziridine from a precursor imine using a terminal

oxidant like hydrogen peroxide or Oxone®.[1][6] Page and coworkers demonstrated a

pioneering example of catalytic asymmetric sulfoxidation where the imine precursor to the

Davis reagent was used in catalytic amounts with H₂O₂ as the terminal oxidant.[1] Although

catalytic systems are more atom-economical, stoichiometric approaches often remain the

method of choice for achieving the highest enantioselectivities and for small-scale or discovery

chemistry applications due to their simplicity and reliability.
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Caption: Stoichiometric vs. Catalytic Oxidation.

Troubleshooting and Key Considerations
Reagent Purity: The enantiomeric purity of the oxaziridine directly impacts the ee of the

product. Ensure high-purity reagents are used. The synthesis protocol provided should yield

highly pure material after recrystallization.

Anhydrous Conditions: For enolate hydroxylations, strictly anhydrous conditions are critical

to prevent quenching of the enolate by water. Ensure all glassware is flame-dried and

solvents are properly dried.

Base Selection: The choice of base and counterion (e.g., Li⁺, Na⁺, K⁺) can influence the

stereochemical outcome of enolate hydroxylations. KHMDS is often a good starting point for

ketone hydroxylations.[13]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b7908627?utm_src=pdf-body-img
https://www.organic-chemistry.org/abstracts/lit7/121.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7908627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Over-oxidation: In sulfide oxidations, over-oxidation to the sulfone is rarely an issue with N-

sulfonyloxaziridines under the recommended conditions. If observed, consider lowering the

reaction temperature or reducing the equivalents of oxaziridine.

Byproduct Removal: The N-sulfonylimine byproduct is generally easy to remove by standard

column chromatography. Its presence is expected and can be confirmed by ¹H NMR.

Conclusion
Chiral N-sulfonyloxaziridines are robust and highly effective reagents for catalytic asymmetric

oxidation. Their stability, ease of handling, and the high degree of stereocontrol they impart

make them invaluable tools in modern organic synthesis. The protocols and data presented in

this guide provide a solid foundation for researchers to successfully implement these powerful

transformations, enabling the efficient construction of valuable chiral building blocks for drug

discovery and development. By understanding the underlying principles and adhering to the

detailed experimental procedures, scientists can reliably achieve high yields and excellent

enantioselectivities in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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